molecular formula C13H10BrFO B7967791 3-Bromo-3'-fluoro-6'-methoxybiphenyl CAS No. 1443305-86-9

3-Bromo-3'-fluoro-6'-methoxybiphenyl

Cat. No.: B7967791
CAS No.: 1443305-86-9
M. Wt: 281.12 g/mol
InChI Key: UAPDSMAJGODFGX-UHFFFAOYSA-N
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Description

3-Bromo-3'-fluoro-6'-methoxybiphenyl is a biphenyl derivative featuring a bromine atom at position 3 on the first benzene ring (ring A), a fluorine atom at position 3', and a methoxy group at position 6' on the second benzene ring (ring B). This substitution pattern creates unique electronic and steric properties. The bromine and fluorine atoms are electron-withdrawing, while the methoxy group is electron-donating, leading to a complex interplay of electronic effects. Such compounds are often intermediates in pharmaceuticals and materials science due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura couplings, facilitated by the bromine substituent .

Properties

IUPAC Name

2-(3-bromophenyl)-4-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c1-16-13-6-5-11(15)8-12(13)9-3-2-4-10(14)7-9/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPDSMAJGODFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263249
Record name 1,1′-Biphenyl, 3′-bromo-5-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-86-9
Record name 1,1′-Biphenyl, 3′-bromo-5-fluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Biphenyl, 3′-bromo-5-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-fluoro-6’-methoxybiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: Aryl boronic acid, aryl halide (3-Bromo-3’-fluoro-6’-methoxybiphenyl precursor), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

Industrial production of 3-Bromo-3’-fluoro-6’-methoxybiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-fluoro-6’-methoxybiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Conditions typically involve the use of a base (e.g., NaOH) and a suitable solvent (e.g., DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-3’-fluoro-6’-methoxybiphenyl has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated biphenyls with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-fluoro-6’-methoxybiphenyl depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight (g/mol) Predicted Solubility Reactivity in Suzuki Coupling
3-Bromo-3'-fluoro-6'-methoxybiphenyl Br (3), F (3'), OMe (6') 295.12 Moderate in DMSO High (Br is an excellent leaving group)
3-Chloro-3'-fluoro-6'-methoxybiphenyl Cl (3), F (3'), OMe (6') 250.67 Higher in ethanol Moderate (Cl requires harsher conditions)
3-Bromo-4'-fluoro-6'-methoxybiphenyl Br (3), F (4'), OMe (6') 295.12 Moderate in acetone High (para-F reduces steric clash)

Table 2: Melting Points of Related Compounds (Inferred)

Compound Name Melting Point Range (°C) Notes
This compound 120–125 (estimated) Steric hindrance lowers melting point vs. para-substituted analogs
3-Bromo-4-methylbenzophenone () 107 Methyl group enhances crystallinity
3-Bromo-2-fluoro-6-methoxyphenylboronic acid () 150–155 Boronic acid group increases polarity

Research Findings

  • Synthesis : Palladium-catalyzed methods (as in ) may apply to the target compound, with chiral ligands improving enantioselectivity in asymmetric reactions .
  • Applications : Fluorinated and methoxy-substituted biphenyls are prevalent in Biopharmacule’s catalog (–5), indicating their use in pharmaceuticals and agrochemicals .

Biological Activity

3-Bromo-3'-fluoro-6'-methoxybiphenyl is an organic compound characterized by its biphenyl structure and the presence of bromine, fluorine, and methoxy substituents. Its molecular formula is C₁₃H₁₀BrF O. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

The unique combination of halogenated and methoxy groups in this compound influences its chemical reactivity and interactions with biological targets. The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions, while the methoxy group can enhance solubility and modulate electronic properties.

Property Value
Molecular FormulaC₁₃H₁₀BrF O
Molecular Weight281.12 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific mechanism can vary depending on the biological context:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activity

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

  • Anticancer Properties : Preliminary studies indicate that compounds with similar structural features exhibit anticancer activity by targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity : There is potential for this compound to demonstrate antimicrobial effects, similar to other halogenated biphenyls.
  • Neuroprotective Effects : Some studies have suggested that biphenyl derivatives may have neuroprotective properties, warranting further investigation into their mechanisms.

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated:

  • A study on a structurally similar compound demonstrated significant inhibition of cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Another investigation highlighted the antimicrobial efficacy of halogenated biphenyls against various bacterial strains, suggesting a similar potential for this compound.

Research Applications

The compound's unique structure makes it a valuable building block in the synthesis of more complex molecules. It has applications in:

  • Medicinal Chemistry : As a lead compound for drug development targeting cancer and infectious diseases.
  • Material Science : Exploring its properties for use in organic electronics and liquid crystals due to its biphenyl core.

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